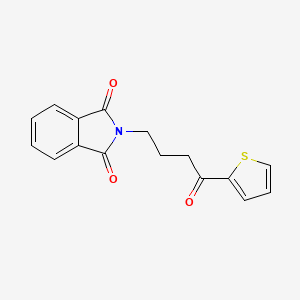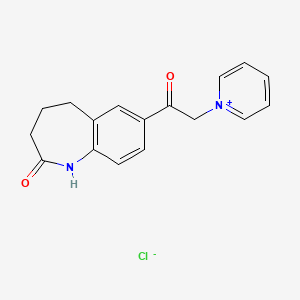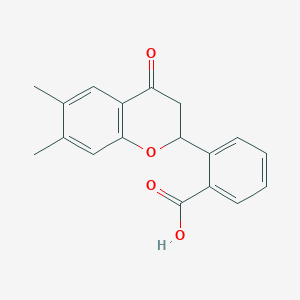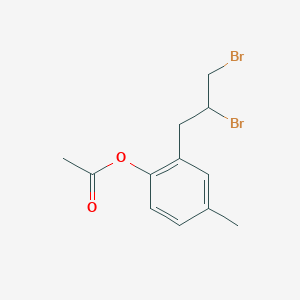
Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate
Overview
Description
Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 2,3-dibromopropyl group and a methyl group, with an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce bromine atoms at the 2 and 3 positions of the propyl group. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Esterification: The brominated product is then subjected to esterification with acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated product.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. The bromine atoms and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-bromopropyl-4-methyl-, 1-acetate: Similar structure but with only one bromine atom.
Phenol, 2-(2,3-dichloropropyl)-4-methyl-, 1-acetate: Chlorine atoms instead of bromine.
Phenol, 2-(2,3-dibromopropyl)-4-ethyl-, 1-acetate: Ethyl group instead of methyl.
Uniqueness
Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions. The combination of the phenol group, bromine atoms, and acetate ester provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
[2-(2,3-dibromopropyl)-4-methylphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c1-8-3-4-12(16-9(2)15)10(5-8)6-11(14)7-13/h3-5,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWFLREWFIRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)CC(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229538 | |
| Record name | Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-43-4 | |
| Record name | Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19997-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7848991.png)
![N-cyclopropyl-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B7848994.png)
![1-[3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7849001.png)
![N-(2-acetamidoethyl)-3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B7849009.png)
![3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7849013.png)
![3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(2-methoxyethyl)propanamide](/img/structure/B7849019.png)
![N-cyclopropyl-3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B7849020.png)
![2-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]acetonitrile](/img/structure/B7849032.png)
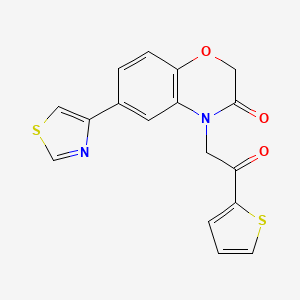
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzonitrile](/img/structure/B7849039.png)
![1-{4-[2-(Diethylamino)ethoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B7849051.png)
